molecular formula C6H15Cl2FN2 B6291388 cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine;dihydrochloride CAS No. 2306246-76-2

cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine;dihydrochloride

Cat. No.: B6291388
CAS No.: 2306246-76-2
M. Wt: 205.10 g/mol
InChI Key: WNRYXXDNFQVSNL-KXSOTYCDSA-N
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Description

Cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in medicinal chemistry .

Preparation Methods

The synthesis of cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors . The synthetic routes often include:

    Ring Construction: This can be achieved through cyclization reactions involving appropriate precursors under specific conditions.

    Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the fluorine and dimethylamine groups.

Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the presence of fluorine and dimethylamine groups contribute to its binding affinity and select

Properties

IUPAC Name

(3R,4S)-4-fluoro-N,N-dimethylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2.2ClH/c1-9(2)6-4-8-3-5(6)7;;/h5-6,8H,3-4H2,1-2H3;2*1H/t5-,6+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRYXXDNFQVSNL-KXSOTYCDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CNCC1F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CNC[C@@H]1F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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